molecular formula C14H22N2 B1326722 N-(4-azepan-1-ylbenzyl)-N-methylamine CAS No. 1095059-79-2

N-(4-azepan-1-ylbenzyl)-N-methylamine

Cat. No. B1326722
CAS RN: 1095059-79-2
M. Wt: 218.34 g/mol
InChI Key: XDAOUUZOKXXSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-azepan-1-ylbenzyl)-N-methylamine is a secondary amine that is likely to possess interesting chemical properties due to its structure. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior. For instance, the first paper discusses N-(1-Methyl)cyclopropylbenzylamine, which shares the benzylamine moiety and has been shown to inactivate mitochondrial monoamine oxidase in pig liver . The second paper describes the synthesis of a secondary amine with switchable axial chirality, which suggests that this compound could also exhibit interesting stereochemical properties .

Synthesis Analysis

The synthesis of related compounds involves enantioselective routes and the use of auxiliary elements to control chirality . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed. The synthesis of N-(1-Methyl)cyclopropylbenzylamine, for example, might involve steps that could be adapted for the synthesis of this compound, such as the formation of a stable adduct with monoamine oxidase .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds suggests that the presence of a benzylamine group can lead to interactions with enzymes such as monoamine oxidase . Additionally, the stereochemistry of similar compounds, such as the biaryl axis in secondary amines, can adopt specific configurations that are influenced by substituents and derivatives .

Chemical Reactions Analysis

The chemical reactions of this compound can be hypothesized based on the behavior of similar compounds. For instance, N-(1-Methyl)cyclopropylbenzylamine inactivates monoamine oxidase through a time-dependent and concentration-dependent process, which is protected by the substrate and product of the enzyme . This suggests that this compound might also form stable adducts with enzymes or undergo similar inactivation mechanisms.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly discussed, the properties of structurally related compounds can provide some insights. The stability of adducts formed with enzymes, as seen with N-(1-Methyl)cyclopropylbenzylamine, indicates that this compound might also exhibit stability in biological environments . The enantioselective synthesis and axial chirality of compounds like (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine suggest that this compound could have specific optical properties and potentially exist in different enantiomeric forms .

Scientific Research Applications

Organic Synthesis and Catalysis

Recent studies have demonstrated the utility of N-(4-azepan-1-ylbenzyl)-N-methylamine and its derivatives in organic synthesis, particularly in the formation of complex molecular structures and in catalysis:

  • Azepane Derivatives as PKB Inhibitors : Novel azepane derivatives have been prepared and evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition. These derivatives were designed based on molecular modeling studies, leading to compounds with enhanced plasma stability and inhibitory activity against PKA and PKB-alpha, showcasing the compound's relevance in medicinal chemistry research (Breitenlechner et al., 2004).
  • Palladium-Catalyzed C(sp(3))-H Coupling : The application in palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids has been developed. This method facilitates the synthesis of a wide array of pyrrolidines and boronic acids, including heteroaromatic ones, highlighting the compound's versatility in organic synthesis (Spangler et al., 2015).

Material Science and Fluorescent Applications

In material science, the compound's derivatives have been used in the synthesis of novel materials with potential applications in sensing and imaging:

  • Synthesis of Recognition Matrix for Creatinine : 4-Methylamino-N-allylnaphthalimide, a derivative, was synthesized for the specific uptake and sensing of creatinine, demonstrating the compound's application in the development of sensors for biomedical diagnostics. This work illustrates the potential of this compound derivatives in creating functional materials with specific target recognition capabilities (Syu et al., 2010).

Chemical Synthesis Processes

Advances in the synthesis of this compound derivatives have led to more efficient and scalable processes, which are crucial for both research and industrial applications:

  • Process Development for CCR5 Antagonist : A new synthesis method for a key intermediate for the CCR5 antagonist TAK-779 demonstrates the importance of this compound in the development of pharmaceuticals. The improved process efficiency underscores the compound's role in streamlining drug development workflows (Hashimoto et al., 2002).

properties

IUPAC Name

1-[4-(azepan-1-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-12-13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,15H,2-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOUUZOKXXSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.